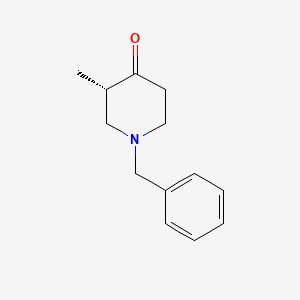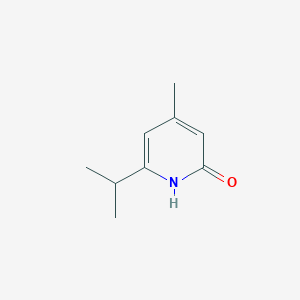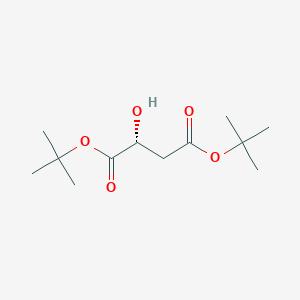
(3S)-1-Benzyl-3-methyl-piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-Benzyl-3-methyl-piperidin-4-one, also known as (3S)-1-benzyl-3-methylpiperidine-4-one, is a synthetic compound belonging to the class of piperidines. It is a structural isomer of (3R)-1-benzyl-3-methylpiperidine-4-one and is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, such as synthesis, drug design, and biochemical research.
Applications De Recherche Scientifique
(3S)-1-benzyl-3-methyl-piperidin-4-one is widely used in scientific research due to its versatile properties. It has been used in the synthesis of a variety of compounds, such as piperidine derivatives, amides, and esters. It has also been used as a starting material for the synthesis of drugs and other biologically active compounds. In addition, it has been used in the synthesis of enzymes, peptides, and other proteins.
Mécanisme D'action
The mechanism of action of (3S)-1-benzyl-3-methyl-piperidin-4-one is not well understood. However, it is believed to interact with a variety of enzymes and proteins, including those involved in the metabolism of drugs and other compounds. It is also believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-1-benzyl-3-methyl-piperidin-4-one are not well understood. However, it has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of fatty acids and cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (3S)-1-benzyl-3-methyl-piperidin-4-one in laboratory experiments is its high solubility in a variety of solvents. This makes it ideal for use in a variety of synthetic reactions. In addition, it has a low melting point, which makes it easy to purify and store. However, it is important to note that it is not very stable in the presence of light and heat, which can lead to decomposition.
Orientations Futures
The potential future directions for (3S)-1-benzyl-3-methyl-piperidin-4-one include further investigation into its biochemical and physiological effects. In particular, further research could be conducted to better understand its mechanism of action and its potential applications in drug design and synthesis. In addition, further research could be conducted to explore its potential as a tool for studying the metabolism of drugs and other compounds. Finally, further research could be conducted to explore its potential as a therapeutic agent.
Méthodes De Synthèse
(3S)-1-benzyl-3-methyl-piperidin-4-one can be synthesized through a variety of methods. The most common method is the reaction of benzyl bromide and 3-methyl piperidine in the presence of anhydrous aluminum chloride as a catalyst. The reaction produces an intermediate, 3-methyl-1-benzylpiperidine, which is then converted to (3S)-1-benzyl-3-methyl-piperidin-4-one by an acid-catalyzed dehydration reaction. Other methods of synthesis include the reaction of benzaldehyde and 3-methyl piperidine in the presence of sodium hydride, and the reaction of benzyl chloride and 3-methyl piperidine in the presence of a base.
Propriétés
IUPAC Name |
(3S)-1-benzyl-3-methylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQAJYCAXPHYNV-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCC1=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)



